molecular formula C18H31NO4 B3039174 N-(3-Oxotetradecanoyl)-DL-homoserine lactone CAS No. 503610-29-5

N-(3-Oxotetradecanoyl)-DL-homoserine lactone

Cat. No.: B3039174
CAS No.: 503610-29-5
M. Wt: 325.4 g/mol
InChI Key: YQFJJDSGBAAUPW-UHFFFAOYSA-N
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Description

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is a member of the acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. These molecules play a crucial role in the regulation of various bacterial processes, including biofilm formation, virulence, and antibiotic production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxotetradecanoyl)-DL-homoserine lactone typically involves the acylation of homoserine lactone with a 3-oxotetradecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxotetradecanoyl)-DL-homoserine lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Oxotetradecanoyl)-DL-homoserine lactone has numerous applications in scientific research:

Mechanism of Action

N-(3-Oxotetradecanoyl)-DL-homoserine lactone functions as a signaling molecule in bacterial quorum sensing. It binds to receptor proteins in bacteria, leading to the activation or repression of specific genes. This process regulates various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. The molecular targets include LuxR-type receptors, which are transcriptional regulators involved in quorum sensing pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Oxododecanoyl)-L-homoserine lactone
  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone
  • N-Hexanoyl-L-homoserine lactone
  • N-Octanoyl-DL-homoserine lactone

Uniqueness

N-(3-Oxotetradecanoyl)-DL-homoserine lactone is unique due to its longer acyl chain length, which can influence its stability, diffusion properties, and interaction with receptor proteins. This makes it particularly useful in studying the effects of acyl chain length on quorum sensing and bacterial behavior .

Properties

IUPAC Name

3-oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h16H,2-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJJDSGBAAUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346128
Record name 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503610-29-5
Record name 3-Oxo-N-(2-oxooxolan-3-yl)tetradecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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